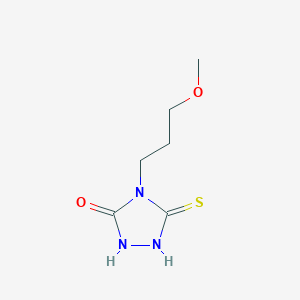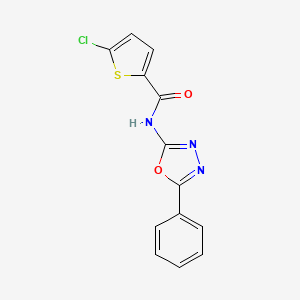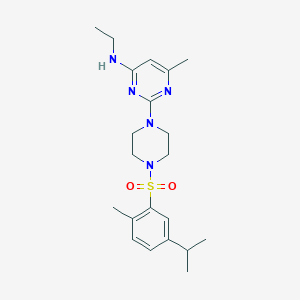
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol, also known as MPTIO, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It is a potent nitric oxide (NO) scavenger and has been widely used in scientific research to investigate the role of NO in various physiological processes.
Mechanism of Action
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol acts as a potent NO scavenger by reacting with NO to form a stable nitrosothiol compound. This reaction effectively removes NO from the system, preventing it from interacting with other molecules and initiating downstream signaling pathways. 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol has been shown to be highly selective for NO and does not react with other reactive oxygen species.
Biochemical and Physiological Effects:
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce blood pressure, and decrease inflammation. 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol has also been shown to have anti-cancer properties, inhibiting tumor growth and inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is its high selectivity for NO, making it an effective tool for investigating the role of NO in various physiological processes. However, one limitation of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is its relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the use of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol in scientific research. One area of interest is the role of NO in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol has also been shown to have potential therapeutic benefits in the treatment of sepsis and other inflammatory conditions. Further research is needed to fully understand the potential applications of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol in these areas.
Synthesis Methods
The synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol involves the reaction of 3-methoxypropylamine with 4-amino-5-mercapto-1,2,4-triazole in the presence of methanol and triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol has been used extensively in scientific research to investigate the role of NO in various physiological processes. It has been shown to be a potent NO scavenger and can effectively inhibit NO-mediated processes in vitro and in vivo. 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol has been used in studies investigating the role of NO in cardiovascular disease, inflammation, and cancer.
properties
IUPAC Name |
4-(3-methoxypropyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-11-4-2-3-9-5(10)7-8-6(9)12/h2-4H2,1H3,(H,7,10)(H,8,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDPANLOTXANNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)NNC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000428 |
Source


|
| Record name | 4-(3-Methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol | |
CAS RN |
793678-87-2 |
Source


|
| Record name | 4-(3-Methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2810489.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide](/img/structure/B2810492.png)
![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2810493.png)
![3-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2810494.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2810497.png)

![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2810501.png)

![Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2810503.png)
![Ethyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2810504.png)

![N-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2810509.png)
